molecular formula C16H23ClN2O3S B1663230 4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide CAS No. 384352-24-3

4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide

Cat. No. B1663230
M. Wt: 358.9 g/mol
InChI Key: AYQCZQKMGKDZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide, also known as MOR-4, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor of the protein kinase Pim-1, which is involved in the regulation of cell growth, survival, and differentiation.

Scientific Research Applications

Anti-Breast Cancer Agent

A novel compound, closely related to 4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide, showed significant potential as an anti-breast cancer agent. It exhibited better activity against MCF7 cells compared to the standard drug, 4-hydroxytamoxifen, as demonstrated through MTT assay results and molecular docking studies (Kumar et al., 2021).

Carbonic Anhydrase Inhibitors for Cancer

Compounds with structures incorporating elements similar to 4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide were synthesized and tested as inhibitors of human carbonic anhydrase isoforms, particularly hCA IX. These inhibitors showed high selectivity and potency, suggesting their potential as anti-cancer agents, especially against tumors expressing hCA IX (Lolak et al., 2019).

Potential Anticancer Activity

A series of derivatives closely related to 4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide demonstrated promising in vitro anticancer activity against a wide range of human tumor cell lines. These findings indicate a potential application in developing new anticancer drugs (Brożewicz et al., 2012).

Structural Analysis for Medicinal Applications

Detailed structural analyses of compounds similar to 4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide have been conducted to understand their potential for medicinal applications. The studies focus on hydrogen bonding and molecular interactions, contributing to the development of novel therapeutic agents (Siddiqui et al., 2008).

properties

CAS RN

384352-24-3

Product Name

4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide

Molecular Formula

C16H23ClN2O3S

Molecular Weight

358.9 g/mol

IUPAC Name

4-chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C16H23ClN2O3S/c17-13-5-7-14(8-6-13)23(20,21)18-15-3-1-2-4-16(15)19-9-11-22-12-10-19/h5-8,15-16,18H,1-4,9-12H2

InChI Key

AYQCZQKMGKDZPS-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3

synonyms

4-Chloro-N-(2-morpholin-4-ylcyclohexyl)benzenesulfonamide;  ML-123.;  SF-21;  SID-24801657

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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